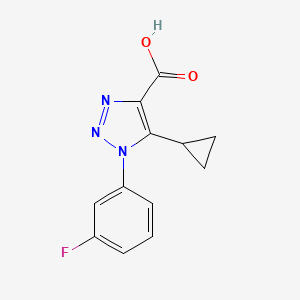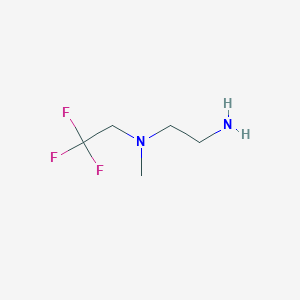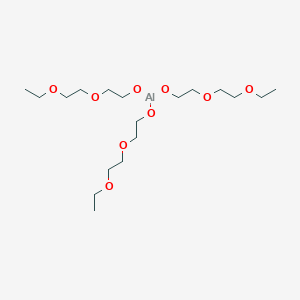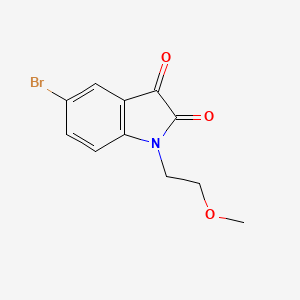
5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Vue d'ensemble
Description
5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, also known as 5-bromo-2,3-dihydro-1H-indole-2,3-dione, is an important organic compound used in scientific research. It is a brominated indole-2,3-dione, a derivative of indole, which is a five-membered aromatic heterocyclic compound. 5-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a versatile compound that has been used in a number of different research applications, from synthesis to cell biology.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A novel series of compounds, including derivatives of 5-bromo-1H-indole-2,3-dione, were synthesized under microwave and ultrasound irradiation, showcasing potent antimicrobial activity against bacterial and fungal strains. This highlights the compound's potential as a basis for developing new antimicrobial agents (Ashok et al., 2015).
Neurocytotoxicity Study
Research on 5-hydroxytryptamine-4,7-dione, derived from a similar compound structure, provides insights into the neurocytotoxic effects of these derivatives, indicating their relevance in studying neurological damage mechanisms (Sinhababu & Borchardt, 1988).
Methoxylation of Indoles
The methoxylation of indoles, including the 5-bromo derivatives, has been explored for the synthesis of serotonin, demonstrating the chemical versatility and importance of these compounds in synthesizing biologically active molecules (Saito & Kikugawa, 1979).
Crystal Structure Analysis
Investigations into the crystal and molecular structure of related indole diones have provided valuable insights into their chemical properties and potential applications in drug design and material science (Karalı, 2021).
Anticancer Activity
Derivatives of 5-bromoindole have been synthesized and tested for their biological activity, showing partial effectiveness in combating leukemia cell lines, thus indicating their potential in anticancer drug development (Očenášová et al., 2015).
Molecular Interaction Studies
The study of 5-bromo-1H-indole-3-carbaldehyde derivatives has contributed to understanding molecular interactions and hydrogen bonding patterns, furthering the knowledge of crystal engineering and molecular design (Ali et al., 2005).
Propriétés
IUPAC Name |
5-bromo-1-(2-methoxyethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-3-2-7(12)6-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLDYVMECLCGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



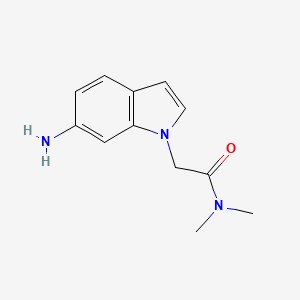
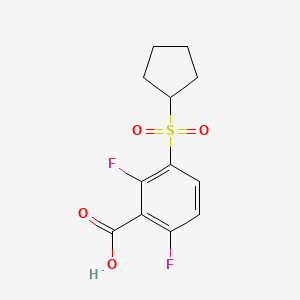
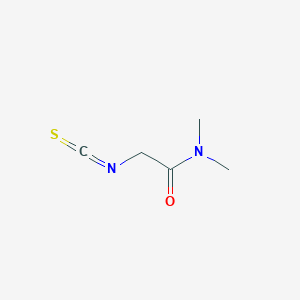

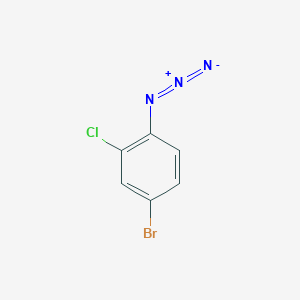
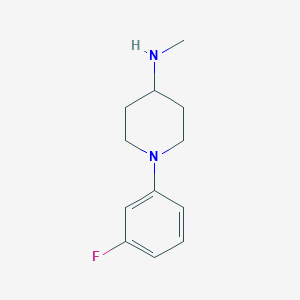
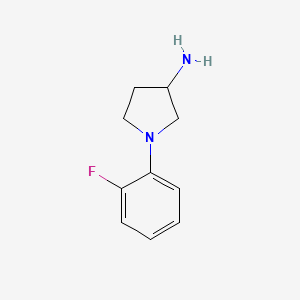
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
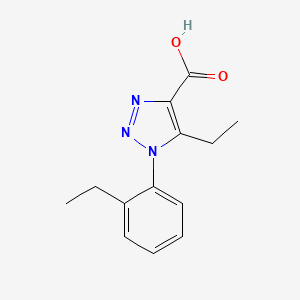
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
